molecular formula C24H13N3O4S2 B11637476 3,4-bis(benzo[d]oxazol-2-ylthio)-1-phenyl-1H-pyrrole-2,5-dione

3,4-bis(benzo[d]oxazol-2-ylthio)-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B11637476
M. Wt: 471.5 g/mol
InChI Key: FFTQKGINTICNSQ-UHFFFAOYSA-N
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Description

3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole core substituted with benzoxazolylsulfanyl and phenyl groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole derivatives, followed by their coupling with a pyrrole precursor under controlled conditions. Common reagents used in these reactions include sulfur sources, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazole or pyrrole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in cellular imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzoxazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE:

    2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE Derivatives: Similar core structure but different substituents, leading to varied properties and applications.

    Benzoxazole Derivatives: Compounds with benzoxazole moieties, used in medicinal chemistry and materials science.

Uniqueness

The uniqueness of 3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H13N3O4S2

Molecular Weight

471.5 g/mol

IUPAC Name

3,4-bis(1,3-benzoxazol-2-ylsulfanyl)-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C24H13N3O4S2/c28-21-19(32-23-25-15-10-4-6-12-17(15)30-23)20(22(29)27(21)14-8-2-1-3-9-14)33-24-26-16-11-5-7-13-18(16)31-24/h1-13H

InChI Key

FFTQKGINTICNSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)SC3=NC4=CC=CC=C4O3)SC5=NC6=CC=CC=C6O5

Origin of Product

United States

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